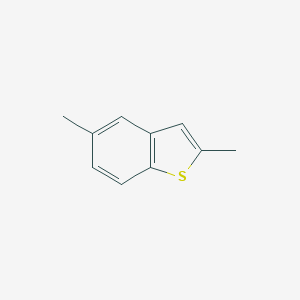

2,5-Dimethyl-1-benzothiophene

Description

Structure

2D Structure

Properties

IUPAC Name |

2,5-dimethyl-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10S/c1-7-3-4-10-9(5-7)6-8(2)11-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPNWMZUNBSFIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344284 | |

| Record name | 2,5-Dimethyl-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16587-48-7 | |

| Record name | 2,5-Dimethyl-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2,5-Dimethyl-1-benzothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyl-1-benzothiophene is an aromatic organosulfur compound belonging to the benzothiophene family. Benzothiophenes are a significant class of heterocyclic compounds that are of considerable interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, and general synthetic approaches. The information presented herein is intended to support research and development efforts in the fields of drug discovery and materials science.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while computed values from reliable sources are provided, experimental data for some properties of this specific isomer are limited in the public domain. For comparison, experimental data for the related compound 2,5-dimethylthiophene and the isomeric 3,5-dimethyl-1-benzothiophene are included where available.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2,5-Dimethylthiophene | 3,5-Dimethyl-1-benzothiophene |

| Molecular Formula | C₁₀H₁₀S[1][2] | C₆H₈S | C₁₀H₁₀S[3] |

| Molecular Weight | 162.25 g/mol [1][2] | 112.19 g/mol | 162.255 g/mol [3] |

| CAS Number | 16587-48-7[1][2] | 638-02-8 | 1964-45-0[3] |

| Melting Point | Not available | -63 °C | Not available[3] |

| Boiling Point | Not available | 134 °C @ 740 mmHg | 62-64 °C @ 0.1 mmHg[3] |

| Density | Not available | 0.985 g/mL @ 25 °C | Not available[3] |

| LogP (Octanol/Water Partition Coefficient) | 3.7 (Computed)[1] | 2.523 (Estimated) | Not available |

| Water Solubility | log₁₀WS: -3.4 (Computed)[4] | Insoluble | Not available |

| Appearance | - | Colorless to slightly yellow liquid | - |

Experimental Protocols

General Synthesis of Benzothiophenes via Intramolecular Cyclization

This method generally involves the reaction of a substituted thiophenol with an appropriate electrophile to introduce a side chain that can subsequently cyclize to form the thiophene ring fused to the benzene ring.

Materials and Reagents:

-

Substituted thiophenol (e.g., 4-methylthiophenol as a starting material for the 5-methyl group)

-

An electrophile to introduce the 2-methyl and the rest of the thiophene ring (e.g., a protected α-haloketone or an alkyne)

-

A suitable solvent (e.g., DMF, DMSO, or a high-boiling point ether)

-

A base (e.g., NaH, K₂CO₃, or an organic base)

-

Acid or a catalyst for the cyclization step (e.g., polyphosphoric acid (PPA), or a transition metal catalyst)

General Procedure:

-

Alkylation of Thiophenol: The starting thiophenol is deprotonated with a suitable base in an inert solvent. The resulting thiolate is then reacted with an appropriate electrophile to form the thioether intermediate.

-

Cyclization: The thioether intermediate is then subjected to cyclization conditions. This is often achieved by heating in the presence of a strong acid like PPA, which promotes electrophilic attack of the side chain onto the benzene ring, followed by dehydration to form the benzothiophene ring system.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and quenched, typically with water or ice. The crude product is then extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The final product is purified using techniques such as column chromatography or recrystallization.

Logical Relationships in Benzothiophene Synthesis

The synthesis of benzothiophene derivatives often follows a logical progression of bond-forming reactions. A generalized workflow for the synthesis of a disubstituted benzothiophene, such as this compound, can be visualized.

Caption: Generalized workflow for the synthesis of this compound.

Biological Activities and Drug Development Potential

Benzothiophene derivatives are known to exhibit a wide range of pharmacological activities, making them privileged scaffolds in drug discovery. While specific biological data for this compound is not extensively documented, the benzothiophene core is found in several approved drugs and clinical candidates.

The biological activities associated with the benzothiophene scaffold include:

-

Anticancer Activity: Many benzothiophene derivatives have been reported to possess cytotoxic effects against various cancer cell lines.

-

Antimicrobial Activity: The scaffold has been incorporated into compounds with antibacterial and antifungal properties.

-

Anti-inflammatory Activity: Certain derivatives have shown potential as anti-inflammatory agents.

-

Enzyme Inhibition: Benzothiophenes can act as inhibitors for various enzymes, which is a key mechanism in many therapeutic areas.

The 2,5-dimethyl substitution pattern may influence the pharmacokinetic and pharmacodynamic properties of the molecule. The methyl groups can affect metabolic stability, receptor binding affinity, and overall lipophilicity. Therefore, this compound represents a molecule of interest for further investigation and could serve as a scaffold for the development of novel therapeutic agents.

Conclusion

This compound is a member of the medicinally important benzothiophene family of heterocyclic compounds. While specific experimental data on its physical properties are somewhat limited, its chemical characteristics can be inferred from related compounds and computational models. The synthesis of this compound can be achieved through established methods for benzothiophene ring formation. The diverse biological activities associated with the benzothiophene scaffold underscore the potential of this compound as a valuable building block for the design and development of new therapeutic agents and functional materials. Further research into the specific properties and biological profile of this compound is warranted.

References

In-Depth Technical Guide to the Physical Properties of 2,5-Dimethyl-1-benzothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2,5-Dimethyl-1-benzothiophene (CAS No. 16587-48-7). The information is compiled from various scientific databases and literature sources to support research and development activities.

Core Physical Properties

This compound, a sulfur-containing heterocyclic aromatic compound, possesses a unique set of physical characteristics relevant to its handling, purification, and application in various chemical syntheses. While experimentally determined data for some properties remain elusive in publicly available literature, a combination of computed and experimental data provides a foundational understanding of this molecule.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀S | PubChem[1] |

| Molecular Weight | 162.25 g/mol | PubChem[1][2] |

| CAS Number | 16587-48-7 | PubChem[1][2] |

| Melting Point | No experimental data available | |

| Boiling Point | No experimental data available | |

| Density | No experimental data available | |

| LogP (Octanol/Water Partition Coefficient) | 3.7 (Computed) | PubChem[2] |

| LogS (Aqueous Solubility) | -3.98 (Computed Log of Water solubility in mol/l) | Cheméo[3][4] |

| Kovats Retention Index (Standard non-polar) | 1409.9 | PubChem[1][2] |

| Kovats Retention Index (Semi-standard non-polar) | 1422.6 | PubChem[1][2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly available. However, standard methodologies for aromatic sulfur heterocycles can be applied.

General Protocol for Melting Point Determination: A calibrated melting point apparatus would be used. A small, powdered sample of purified this compound would be packed into a capillary tube to a height of 2-3 mm. The tube would be placed in the apparatus and heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point. The melting range would be recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

General Protocol for Boiling Point Determination: The boiling point could be determined using a micro-boiling point apparatus or by distillation. For a micro-determination, a small amount of the liquid sample would be placed in a Thiele tube with an inverted capillary tube. The apparatus would be heated, and the temperature at which a steady stream of bubbles emerges from the capillary and the liquid level inside the capillary is the same as the outside would be recorded as the boiling point.

General Protocol for Density Determination: A calibrated pycnometer would be used to determine the density. The pycnometer would be weighed empty, then filled with distilled water to determine its volume at a specific temperature. Finally, it would be filled with the liquid this compound and weighed again. The density would be calculated from the mass of the sample and the volume of the pycnometer.

Characterization Methods: The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, which aids in structural elucidation.

-

Gas Chromatography (GC): GC coupled with a suitable detector (e.g., Flame Ionization Detector or Mass Spectrometer) is used to assess the purity of the compound and determine its retention time, which is related to its volatility.

Synthesis and Characterization Workflow

As no specific signaling pathways involving this compound have been identified in the reviewed literature, a logical workflow for its synthesis and characterization is presented below. This workflow outlines the key steps from starting materials to a fully characterized compound.

Caption: General workflow for the synthesis and characterization of this compound.

This guide serves as a foundational resource for professionals working with this compound. Further experimental investigation is required to establish a complete and verified profile of its physical properties.

References

Spectroscopic Analysis of 2,5-Dimethyl-1-benzothiophene: A Technical Guide

This guide provides a comprehensive overview of the key spectroscopic data for 2,5-Dimethyl-1-benzothiophene (CAS No: 16587-48-7), a sulfur-containing heterocyclic compound of interest in drug development and materials science. The following sections detail its mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy characteristics, along with generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below. It is important to note that while the Mass Spectrometry data is derived from experimental sources, the NMR and IR data are predicted based on the molecular structure and established spectroscopic principles, as experimental spectra were not publicly available at the time of this writing.

Table 1: Predicted ¹H NMR Spectroscopic Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.6 | Doublet | 1H | Aromatic H (H-7) |

| ~7.4 | Singlet | 1H | Aromatic H (H-4) |

| ~7.1 | Doublet | 1H | Aromatic H (H-6) |

| ~6.9 | Singlet | 1H | Thiophene H (H-3) |

| ~2.5 | Singlet | 3H | Methyl H (C-5 CH₃) |

| ~2.4 | Singlet | 3H | Methyl H (C-2 CH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~140.2 | C-7a |

| ~138.5 | C-3a |

| ~135.1 | C-5 |

| ~134.8 | C-2 |

| ~128.7 | C-4 |

| ~124.3 | C-6 |

| ~123.0 | C-3 |

| ~122.5 | C-7 |

| ~21.4 | C-5 CH₃ |

| ~14.6 | C-2 CH₃ |

Table 3: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2975 - 2850 | Medium | Methyl C-H Stretch |

| ~1600, ~1470 | Medium-Weak | Aromatic C=C Stretch |

| ~1450, ~1375 | Medium | Methyl C-H Bend |

| Below 900 | Strong | Aromatic C-H Out-of-plane Bend |

Table 4: Electron Ionization Mass Spectrometry (EI-MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 162 | 100 | [M]⁺ (Molecular Ion) |

| 161 | ~80 | [M-H]⁺ |

| 147 | ~60 | [M-CH₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a small, clean vial.[1][2]

-

Ensure the sample is fully dissolved. If necessary, the sample can be gently warmed or vortexed.[2]

-

If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not using the residual solvent peak for referencing.[1]

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into a spinner turbine and adjust its depth.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H and/or ¹³C NMR spectra using standard pulse sequences.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

a. Attenuated Total Reflectance (ATR) Method

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of solid this compound directly onto the ATR crystal surface.

-

Pressure Application: Lower the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the FT-IR spectrum.

-

Cleaning: After analysis, retract the clamp, remove the sample, and clean the crystal surface thoroughly with an appropriate solvent (e.g., isopropanol or acetone).

b. KBr Pellet Method

-

Sample Preparation:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

-

Transfer the powder to a pellet die.

-

-

Pellet Formation: Place the die into a hydraulic press and apply pressure to form a transparent or translucent pellet.[3]

-

Data Acquisition:

-

Place the pellet into the sample holder of the FT-IR spectrometer.

-

Collect the spectrum.

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Load a small amount (typically <1 mg) of solid this compound into a capillary tube or onto a direct insertion probe.

-

Instrument Setup:

-

Insert the probe into the mass spectrometer's ion source.

-

The sample is introduced into the high-vacuum source where it is volatilized by heating.[4]

-

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4][5]

-

Data Acquisition:

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: General workflow for spectroscopic analysis of a solid organic compound.

References

- 1. theory.labster.com [theory.labster.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to 2,5-Dimethyl-1-benzothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dimethyl-1-benzothiophene, a sulfur-containing heterocyclic organic compound. This document consolidates its chemical identifiers, physical properties, and available experimental data to support research and development activities.

Core Chemical Information

This compound, a substituted derivative of benzothiophene, is identified by the following key identifiers:

| Identifier | Value | Source |

| CAS Number | 16587-48-7 | [1][2][3] |

| PubChem CID | 595701 | [1] |

| Molecular Formula | C₁₀H₁₀S | [1][2] |

| Molecular Weight | 162.25 g/mol | [1][3] |

| InChI | InChI=1S/C10H10S/c1-7-3-4-10-9(5-7)6-8(2)11-10/h3-6H,1-2H3 | [1][2] |

| InChIKey | FJPNWMZUNBSFIQ-UHFFFAOYSA-N | [1][2] |

| SMILES | CC1=CC2=C(C=C1)SC(=C2)C | [1] |

| IUPAC Name | This compound | [1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Notes |

| Appearance | Colorless solid | Smells like naphthalene.[4] |

| Boiling Point | 220–221°C | [4] |

| Melting Point | 32°C | [4] |

Synthesis and Experimental Protocols

Common synthetic strategies for the benzothiophene core include:

-

Intramolecular Cyclization of Aryl Sulfides: This approach involves the cyclization of various aryl sulfides using different catalysts and reaction conditions.[4] For instance, 2-phenylthioethanol can undergo oxidation-cyclization in the presence of a Pd/Al catalyst at high temperatures.[4]

-

Visible-Light-Promoted Cyclization: A practical synthesis of benzothiophenes can be achieved through the visible-light-promoted cyclization of disulfides and alkynes.[5]

-

Palladium-Catalyzed or Radical-Promoted Heterocyclodehydration: This method utilizes 1-(2-mercaptophenyl)-2-yn-1-ols as precursors, which can be converted to benzothiophene derivatives.[6]

A plausible synthetic pathway for this compound could involve the reaction of a suitably substituted (e.g., 4-methylthiophenol) with a propargyl alcohol derivative, followed by an intramolecular cyclization.

Below is a generalized workflow for the synthesis of benzothiophene derivatives, which could be adapted for this compound.

Caption: Generalized synthetic workflow for benzothiophene derivatives.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited in the public domain.

Mass Spectrometry: The NIST WebBook provides an electron ionization mass spectrum for Benzo[b]thiophene, 2,5-dimethyl-.[2] Key mass-to-charge ratios (m/z) observed in the spectrum can be used for its identification.

NMR and IR Spectroscopy: No specific experimental ¹H NMR, ¹³C NMR, or IR spectra for this compound were found in the searched literature. However, spectroscopic data for related benzothiophene derivatives are available and can serve as a reference for spectral interpretation.[7][8]

Biological and Pharmacological Activities

The benzothiophene scaffold is a prominent feature in a variety of biologically active compounds and approved drugs, including raloxifene (an osteoporosis treatment), zileuton (an asthma medication), and sertaconazole (an antifungal agent).[9] Derivatives of benzothiophene have been reported to exhibit a wide range of pharmacological activities, including:

While the broader class of benzothiophenes is well-studied, specific biological data for this compound is not extensively documented in the available literature. Further research is required to elucidate its specific biological targets and potential therapeutic applications.

The following diagram illustrates the general involvement of the benzothiophene core in drug development.

Caption: The benzothiophene core as a key scaffold in medicinal chemistry.

Conclusion

This compound is a well-characterized compound in terms of its fundamental chemical identifiers. While specific experimental protocols and detailed spectroscopic and biological data for this particular derivative are scarce in publicly accessible literature, the extensive research on the broader class of benzothiophenes provides a solid foundation for future investigations. Researchers and drug development professionals can leverage the general synthetic methodologies and known biological activities of the benzothiophene scaffold to explore the potential of this compound in various scientific and therapeutic areas. Further research is warranted to fully characterize its properties and potential applications.

References

- 1. This compound | C10H10S | CID 595701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzo[b]thiophene, 2,5-dimethyl- [webbook.nist.gov]

- 3. Benzo[b]thiophene, 2,5-dimethyl- (CAS 16587-48-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. ijopaar.com [ijopaar.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives | Bentham Science [eurekaselect.com]

An In-Depth Technical Guide to the Synthesis of 2,5-Dimethyl-1-benzothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-dimethyl-1-benzothiophene, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a primary synthetic route, including starting materials, experimental protocols, and reaction mechanisms.

Introduction

Benzothiophene derivatives are a significant class of heterocyclic compounds due to their presence in various biologically active molecules and functional organic materials. The this compound scaffold, in particular, serves as a crucial intermediate in the development of novel therapeutic agents and organic electronic materials. This guide focuses on a well-established and practical synthetic approach to this target molecule.

Synthetic Pathway Overview

The most common and direct route for the synthesis of this compound involves a two-step process starting from readily available commercial reagents:

-

S-alkylation: The reaction of p-tolyl thiol (4-methylthiophenol) with chloroacetone to form the intermediate 1-(p-tolylthio)propan-2-one.

-

Cyclization: An acid-catalyzed intramolecular cyclization of the intermediate to yield the final product, this compound.

This synthetic strategy is advantageous due to the accessibility of the starting materials and the generally high yields of the reactions.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Synthesis of 1-(p-tolylthio)propan-2-one (Intermediate)

Materials:

-

p-Tolyl thiol (4-methylthiophenol)

-

Chloroacetone

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in ethanol to prepare a solution of sodium ethoxide.

-

To this solution, add p-tolyl thiol dropwise at room temperature. Stir the mixture for 15-20 minutes to ensure the complete formation of the sodium thiophenolate salt.

-

Add chloroacetone dropwise to the reaction mixture. An exothermic reaction may be observed.

-

After the addition is complete, heat the mixture to reflux and maintain it for 2-3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add water and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(p-tolylthio)propan-2-one. This intermediate can be purified by vacuum distillation or used directly in the next step.

Synthesis of this compound (Final Product)

Materials:

-

1-(p-tolylthio)propan-2-one

-

Polyphosphoric acid (PPA) or another suitable acidic catalyst (e.g., Eaton's reagent)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, place the crude or purified 1-(p-tolylthio)propan-2-one.

-

Add polyphosphoric acid to the flask. The ratio of PPA to the ketone should be sufficient to ensure a stirrable mixture.

-

Heat the reaction mixture with stirring to 80-100 °C.

-

Maintain the temperature and continue stirring for 1-2 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Extract the aqueous mixture with dichloromethane.

-

Wash the combined organic extracts with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Physical State |

| p-Tolyl thiol | C₇H₈S | 124.21 | - | Liquid |

| Chloroacetone | C₃H₅ClO | 92.52 | - | Liquid |

| 1-(p-tolylthio)propan-2-one | C₁₀H₁₂OS | 180.27 | 85-95 | Oil |

| This compound | C₁₀H₁₀S | 162.25 | 70-85 | Solid |

Mandatory Visualizations

Synthetic Workflow

IUPAC name for 2,5-Dimethyl-1-benzothiophene

An In-depth Technical Guide to 2,5-Dimethyl-1-benzothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. The document details its chemical identity, physicochemical properties, and synthesis. While specific biological signaling pathways for this particular derivative are not extensively documented in current literature, this guide outlines the broader pharmacological context of the benzothiophene scaffold, highlighting its versatile biological activities.

Chemical Identity and Properties

This compound, also known as 2,5-dimethylbenzo[b]thiophene, is a substituted benzothiophene with two methyl groups at the 2 and 5 positions.[1][2][3]

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 2,5-Dimethylbenzo[b]thiophene, Benzothiophene, 2,5-dimethyl- | [1][2][3] |

| CAS Number | 16587-48-7 | [2][3] |

| Molecular Formula | C₁₀H₁₀S | [1][2][3] |

| Molecular Weight | 162.25 g/mol | [1][2][3] |

| Mass Spectrometry (m/z) | 162 (M+), 161, 147 | [1] |

Synthesis of Benzothiophene Derivatives: Experimental Protocols

One general and practical method involves the visible-light-promoted cyclization of disulfides and alkynes.[5]

General Experimental Protocol for Visible-Light-Promoted Synthesis of Benzothiophenes:

-

Materials: Substituted disulfide, alkyne, toluene, silica gel, petroleum ether, ethyl acetate.

-

Apparatus: 20 mL glass tube, magnetic stirrer, blue LED lamp (12 W), rotary evaporator, column chromatography setup.

-

Procedure:

-

In a 20 mL glass tube equipped with a magnetic stir bar, the disulfide (0.2 mmol) and the corresponding alkyne (0.5 mmol) are dissolved in toluene (2 mL).

-

The solution is stirred at room temperature while being irradiated with a 12 W blue LED lamp.

-

The reaction progress is monitored, and upon completion (typically after 24-27 hours), the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is purified by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent, to yield the desired benzothiophene derivative.[5]

-

Biological Activity and Therapeutic Potential

The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved drugs such as the selective estrogen receptor modulator raloxifene and the antipsychotic agent brexpiprazole.[6] Derivatives of benzothiophene have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][7][8][9]

While the specific biological targets and mechanism of action for this compound are not extensively detailed in the available literature, the general structure-activity relationships of benzothiophene derivatives suggest that substitutions on the benzothiophene ring system significantly influence their biological activity.

Logical Relationship of Benzothiophene Synthesis

The synthesis of benzothiophenes can be conceptualized as a process involving the formation of a key intermediate followed by cyclization. The following diagram illustrates a generalized logical workflow for the synthesis of substituted benzothiophenes.

Caption: Generalized workflow for the synthesis of substituted benzothiophenes.

Conclusion

This compound is a member of the pharmacologically significant benzothiophene family. While detailed biological studies on this specific derivative are limited, the established synthetic routes and the diverse biological activities of the benzothiophene scaffold underscore its potential as a valuable building block in drug discovery and development. Further research is warranted to elucidate the specific biological targets and therapeutic applications of this compound.

References

- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C10H10S | CID 595701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzo[b]thiophene, 2,5-dimethyl- [webbook.nist.gov]

- 4. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,5-Dimethyl-1-benzothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral data of 2,5-Dimethyl-1-benzothiophene. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.

Core Molecular Properties

This compound is an aromatic organic compound containing a benzene ring fused to a thiophene ring, with methyl groups substituted at the 2 and 5 positions.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀S | [1] |

| Molecular Weight | 162.25 g/mol | [1] |

| CAS Number | 16587-48-7 | [1] |

| IUPAC Name | This compound | [1] |

Synthesis of Benzothiophene Derivatives

General Synthetic Approaches:

-

Visible-Light-Promoted Cyclization: A practical synthesis of benzothiophenes can be achieved through the visible-light-promoted cyclization of disulfides and alkynes.[2] This method offers a potentially greener alternative to traditional synthetic routes.

-

Palladium-Catalyzed or Radical-Promoted Heterocyclodehydration: Novel and convenient approaches to benzothiophene derivatives have been developed based on the heterocyclization reactions of 1-(2-mercaptophenyl)-2-yn-1-ols. These reactions can proceed via either palladium-catalyzed or radical-promoted pathways.[3]

-

Domino Reaction Protocol: An efficient synthesis of functionalized benzothiophenes has been reported using a domino reaction protocol.[3]

-

Intramolecular Cyclization of Aryl Sulfides: Benzothiophene can be prepared by the intramolecular cyclization of various aryl sulfides in the presence of different catalysts under various reaction conditions.[4]

A logical workflow for the synthesis of benzothiophene derivatives, which could be adapted for this compound, is depicted in the following diagram.

Caption: A generalized workflow for the synthesis of benzothiophene derivatives.

Spectroscopic Data

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak at m/z 162, which corresponds to its molecular weight. The fragmentation pattern provides valuable information for its identification.

| m/z | Putative Fragment |

| 162 | [M]⁺ (Molecular Ion) |

| 161 | [M-H]⁺ |

| 147 | [M-CH₃]⁺ |

The fragmentation of benzothiophene radical cations is influenced by the substitution pattern on the molecule.[5] The study of these fragmentation pathways is crucial for the structural elucidation of polycyclic aromatic sulfur-containing compounds.[5]

A simplified representation of the fragmentation process is shown below.

Caption: Key fragmentation pathways of this compound in mass spectrometry.

NMR Spectroscopy

While a dedicated, high-resolution spectrum for this compound was not found in the searched literature, general chemical shift regions for protons and carbons in benzothiophene derivatives can be inferred from related studies. The chemical shifts are influenced by the substitution pattern on the benzothiophene core.

Expected ¹H NMR Chemical Shift Ranges for Benzothiophene Derivatives:

| Proton Type | Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 8.5 |

| Methyl Protons | 2.4 - 2.8 |

Expected ¹³C NMR Chemical Shift Ranges for Benzothiophene Derivatives:

| Carbon Type | Chemical Shift (ppm) |

| Aromatic Carbons | 120 - 145 |

| Methyl Carbons | 15 - 25 |

Biological Activity and Drug Development Potential

Benzothiophene derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their wide range of pharmacological activities.[6][7][8] These activities include:

The biological activity of benzothiophene derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors. For instance, certain 4,5,6,7-tetrahydro-benzothiophene derivatives have been identified as potent modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a potential drug target for inflammatory and autoimmune diseases.[10]

While specific signaling pathways involving this compound have not been detailed in the available literature, the broader class of benzothiophenes has been shown to interact with various cellular signaling pathways, making them attractive scaffolds for drug design and development. The general process of drug discovery involving such scaffolds is outlined below.

Caption: A simplified workflow for the discovery and development of drugs based on the benzothiophene scaffold.

Conclusion

This compound is a member of the pharmacologically significant benzothiophene family of compounds. While detailed experimental and biological data for this specific molecule are limited in the public domain, this guide provides a foundational understanding of its properties based on available information for the broader class of benzothiophenes. Further research is warranted to fully elucidate the synthetic methodologies, spectroscopic characteristics, and therapeutic potential of this compound.

References

- 1. This compound | C10H10S | CID 595701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]

- 5. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives | Bentham Science [eurekaselect.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

The Expanding Therapeutic Potential of Novel Benzothiophene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzothiophene scaffold, a bicyclic aromatic heterocycle, continues to be a cornerstone in medicinal chemistry, yielding a plethora of derivatives with diverse and potent biological activities. This in-depth technical guide explores the multifaceted pharmacological landscape of novel benzothiophene compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutic agents.

Anticancer Activity: A Dominant Therapeutic Avenue

Benzothiophene derivatives have demonstrated significant promise as anticancer agents, targeting various hallmarks of cancer, including cell proliferation, apoptosis, and angiogenesis.

A notable class of benzothiophene derivatives, the acrylonitrile analogs, have exhibited potent cytotoxic activity against a broad spectrum of human cancer cell lines.[1] These compounds are believed to exert their anticancer effects, at least in part, by interfering with tubulin polymerization, a critical process for cell division.[1] A key advantage of some of these analogs is their ability to circumvent P-glycoprotein (P-gp)-mediated multidrug resistance, a common challenge in cancer chemotherapy.[1]

Another promising strategy involves the development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors.[2][3] Cancer chemoresistance often stems from the activation of multiple signaling pathways. By simultaneously inhibiting several cancer-relevant kinases, these multi-targeted agents offer a potential solution to overcome resistance.[2][3] For instance, compound 16b , a 5-hydroxybenzothiophene hydrazide, has shown potent inhibitory activity against several kinases including Clk1/4, DRAK1, and Dyrk1A/B, leading to G2/M cell cycle arrest and apoptosis in glioblastoma cells.[2][3]

Furthermore, a novel benzothiophene derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), has been shown to induce apoptosis in various cancer cell lines by upregulating the expression of pro-apoptotic genes such as BAX, CASP3, CASP8, CASP9, and P53.[4]

Quantitative Data on Anticancer Activity

| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | Activity Metric | Value | Reference(s) |

| Benzothiophene Acrylonitriles | 5, 6, 13 | NCI-60 Panel | GI50 | 10–100 nM | [1] |

| Benzothiophene Acrylonitriles | 13 (E-isomer) | Most of NCI-60 Panel | GI50 | < 10.0 nM | [1] |

| 5-Hydroxybenzothiophene Hydrazide | 16b | U87MG Glioblastoma | IC50 | 7.2 μM | [3] |

| 5-Hydroxybenzothiophene Hydrazide | 16b | HCT-116, A549, HeLa | - | Growth Inhibition | [3] |

| 3-Iodo-2-phenylbenzo[b]thiophene | IPBT | HepG2 | EC50 | 67.04 µM | [4] |

| 3-Iodo-2-phenylbenzo[b]thiophene | IPBT | Caco-2 | EC50 | 63.74 µM | [4] |

| 3-Iodo-2-phenylbenzo[b]thiophene | IPBT | Panc-1 | EC50 | 76.72 µM | [4] |

Experimental Protocols

In Vitro Growth Inhibition and Cytotoxicity Assay (NCI-60 Screen)

The anticancer activity of benzothiophene acrylonitrile analogs was initially assessed using the National Cancer Institute's 60 human cancer cell line panel.[1]

-

Cell Lines: A panel of 60 human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system.

-

Compound Preparation: Compounds were dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.

-

Assay Procedure:

-

Cells were seeded in 96-well microtiter plates and allowed to attach overnight.

-

Compounds were added at various concentrations and incubated for a specified period (e.g., 48 hours).

-

Cell viability was determined using a sulforhodamine B (SRB) protein assay.

-

-

Data Analysis: The GI50 (Growth Inhibition 50%) value, which is the concentration of the compound that causes a 50% reduction in net cell growth, was calculated.[1]

Multi-Kinase Inhibition Assay

The inhibitory activity of 5-hydroxybenzothiophene derivatives against a panel of kinases was determined using established kinase assay protocols.[2][3]

-

Kinases: A panel of relevant kinases (e.g., Clk1, Clk4, DRAK1, Dyrk1A, Dyrk1B, haspin).

-

Assay Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase.

-

Procedure:

-

The kinase, substrate, ATP, and the test compound were incubated together in an appropriate buffer.

-

The reaction was stopped, and the amount of phosphorylated substrate was quantified, often using a fluorescence- or luminescence-based method.

-

-

Data Analysis: IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, were calculated.[3]

Signaling Pathway Visualization

Caption: Anticancer mechanisms of benzothiophene derivatives.

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant (MDR) pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Benzothiophene derivatives have emerged as a promising class of compounds with activity against a range of bacteria and fungi.[5]

Novel fluorinated benzothiophene-indole hybrids have demonstrated potent antibacterial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) strains.[6] The mechanism of action for some of these compounds has been linked to the inhibition of bacterial pyruvate kinase, a key enzyme in glycolysis.[6]

Furthermore, benzothiophene acylhydrazones have been synthesized and evaluated as antimicrobial agents against multidrug-resistant S. aureus.[7] One derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL against both a reference strain and clinically isolated MRSA and daptomycin-resistant strains.[7]

Interestingly, while some benzothiophene derivatives show limited activity against Gram-negative bacteria when used alone, their efficacy can be significantly enhanced when co-administered with an outer membrane-permeabilizing agent like polymyxin B.[5] This suggests a strategy to overcome the intrinsic resistance of Gram-negative bacteria.

Quantitative Data on Antimicrobial Activity

| Compound Class | Specific Derivative(s) | Target Organism(s) | Activity Metric | Value | Reference(s) |

| Benzothiophene Acylhydrazones | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (including MRSA) | MIC | 4 µg/mL | [7] |

| Fluorinated Benzothiophene-Indole Hybrids | 3c, 3f | MRSA and MSSA | MIC | 2.25 µg/mL and 2.75 µg/mL | [6] |

| Fluorinated Benzothiophene-Indole Hybrids | 3c, 3f | Bacterial Pyruvate Kinase | IC50 | 1.6 µM and 2.1 µM | [6] |

| Novel Benzo[b]thiophenes | Several derivatives | Candida species | MIC | 32 to 64 µg/mL | [5] |

| Novel Benzo[b]thiophenes | Several derivatives | E. coli (with Polymyxin B) | MIC | 8–64 µg/mL | [5] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial activity.

-

Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, Candida albicans) is prepared.

-

Compound Dilution: A serial dilution of the test compound is prepared in a suitable growth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the microorganism, and the plate is incubated under appropriate conditions (temperature, time).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Enzyme Inhibition Assay (Bacterial Pyruvate Kinase)

-

Enzyme and Substrates: Purified bacterial pyruvate kinase, phosphoenolpyruvate (PEP), and adenosine diphosphate (ADP) are used.

-

Assay Principle: The assay measures the conversion of PEP and ADP to pyruvate and ATP, which is coupled to a lactate dehydrogenase (LDH) reaction that consumes NADH, leading to a decrease in absorbance at 340 nm.

-

Procedure: The enzyme, substrates, NADH, LDH, and varying concentrations of the inhibitor are incubated together.

-

Data Analysis: The rate of NADH consumption is monitored spectrophotometrically, and the IC50 value is calculated.[6]

Experimental Workflow Visualization

Caption: Workflow for antimicrobial screening.

Diverse Biological Activities: Beyond Cancer and Infections

The therapeutic potential of benzothiophene derivatives extends to a wide array of other biological activities.

Enzyme Inhibition:

-

Cholinesterase Inhibition: Benzothiophene-chalcone hybrids have been identified as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[8][9] Compound 5h was a particularly potent BChE inhibitor with an IC50 value comparable to the standard drug galantamine.[9]

-

Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK) Inhibition: Benzothiophene carboxylate derivatives have been discovered as novel allosteric inhibitors of BDK.[10] Inhibition of BDK can lead to a reduction in plasma concentrations of branched-chain amino acids (BCAAs), which are elevated in certain metabolic diseases.[10]

Anti-inflammatory Activity:

The novel derivative 3-iodo-2-phenylbenzo[b]thiophene (IPBT) has demonstrated significant anti-inflammatory properties by reducing nitric oxide production and the expression of pro-inflammatory genes (COX-2, iNOS, TNF-α, and IL-6) in lipopolysaccharide (LPS)-induced macrophage cells.[4]

Antidiabetic Activity:

Novel benzothiophene derivatives have been investigated for their antidiabetic potential through the inhibition of α-amylase, an enzyme involved in carbohydrate digestion.[11][12] In silico docking studies and in vitro assays have identified compounds with potent α-amylase inhibitory activity, with some exhibiting lower IC50 values than the standard drug acarbose.[11]

Quantitative Data on Other Biological Activities

| Compound Class | Specific Derivative(s) | Target | Activity Metric | Value | Reference(s) |

| Benzothiophene-Chalcone Hybrids | 5f | Acetylcholinesterase (AChE) | IC50 | 62.10 µM | [9] |

| Benzothiophene-Chalcone Hybrids | 5h | Butyrylcholinesterase (BChE) | IC50 | 24.35 µM | [9] |

| Benzothiophene Carboxylates | BT2 | Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK) | IC50 | 3.19 µM | [10] |

| Benzothiophene Schiff Base/Oxadiazole Adducts | 4 | α-Amylase | IC50 | 0.032 µM | [11] |

| Benzothiophene Schiff Base/Oxadiazole Adducts | 2 | α-Amylase | IC50 | 0.035 µM | [11] |

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

-

Enzymes and Substrates: Acetylcholinesterase (from Electrophorus electricus) or butyrylcholinesterase (from equine serum), acetylthiocholine iodide or butyrylthiocholine iodide as substrates, and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen.

-

Assay Principle: The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically.

-

Procedure: The enzyme is pre-incubated with the inhibitor, and then the substrate and DTNB are added. The change in absorbance is monitored over time.

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

In Vitro α-Amylase Inhibition Assay

-

Enzyme and Substrate: Porcine pancreatic α-amylase and starch as the substrate.

-

Assay Principle: The assay measures the amount of reducing sugars (e.g., maltose) produced from the enzymatic digestion of starch.

-

Procedure: The enzyme is pre-incubated with the inhibitor, and then the starch solution is added. The reaction is stopped, and the amount of reducing sugars is quantified using a colorimetric method, such as the dinitrosalicylic acid (DNS) method.

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.[11]

Logical Relationship Visualization

References

- 1. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. oiccpress.com [oiccpress.com]

- 5. Research Portal [ircommons.uwf.edu]

- 6. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. a-new-class-of-benzo-b-thiophene-chalcones-as-cholinesterase-inhibitors-synthesis-biological-evaluation-molecular-docking-and-adme-studies - Ask this paper | Bohrium [bohrium.com]

- 9. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies [mdpi.com]

- 10. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, characterization, in silico, in vitro and in vivo antidiabetic studies of novel benzothiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 2,5-Dimethyl-1-benzothiophene via Cyclization

Abstract

These application notes provide a detailed protocol for the synthesis of 2,5-dimethyl-1-benzothiophene, a significant heterocyclic compound utilized in the development of pharmaceuticals and functional materials. The described method is a two-step process involving the initial S-alkylation of 4-methylthiophenol (p-thiocresol) with chloroacetone to yield the intermediate, 1-(p-tolylthio)propan-2-one. Subsequent acid-catalyzed intramolecular cyclization of this intermediate affords the final product. This document outlines the necessary reagents, detailed experimental procedures, and expected outcomes, providing researchers, scientists, and drug development professionals with a reliable method for the preparation of this valuable benzothiophene derivative.

Introduction

Benzothiophene and its derivatives are a critical class of sulfur-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and functional organic materials. Their utility in medicinal chemistry is well-documented, with applications as selective estrogen receptor modulators (e.g., Raloxifene), antifungal agents (e.g., Sertaconazole), and 5-lipoxygenase inhibitors (e.g., Zileuton). The substituent pattern on the benzothiophene ring system plays a crucial role in modulating the biological activity and material properties. The 2,5-dimethyl substitution pattern, in particular, offers a scaffold for further functionalization in drug discovery programs.

The synthesis of substituted benzothiophenes can be achieved through various cyclization strategies. A common and effective approach involves the construction of the thiophene ring onto a pre-existing benzene ring. The method detailed herein follows this strategy, beginning with the nucleophilic substitution of a halogenated ketone by a thiophenol, followed by an acid-promoted intramolecular electrophilic aromatic substitution to close the thiophene ring.

Reaction Scheme

The synthesis of this compound is accomplished in two primary steps:

-

Synthesis of 1-(p-tolylthio)propan-2-one: 4-Methylthiophenol is reacted with chloroacetone in the presence of a base to form the thioether intermediate.

-

Cyclization to this compound: The intermediate is then treated with a strong dehydrating acid, such as polyphosphoric acid, to induce cyclization and form the final product.

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 1-(p-tolylthio)propan-2-one

This protocol details the S-alkylation of 4-methylthiophenol with chloroacetone.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Methylthiophenol | 124.21 | 12.4 g | 0.1 |

| Chloroacetone | 92.53 | 9.3 g | 0.1 |

| Sodium Hydroxide | 40.00 | 4.0 g | 0.1 |

| Ethanol | 46.07 | 100 mL | - |

| Water | 18.02 | 10 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4.0 g (0.1 mol) of sodium hydroxide in 10 mL of water and 50 mL of ethanol.

-

To the stirred solution, add 12.4 g (0.1 mol) of 4-methylthiophenol.

-

Slowly add 9.3 g (0.1 mol) of chloroacetone to the reaction mixture. An exothermic reaction will occur.

-

After the initial exothermic reaction subsides, heat the mixture to reflux for 2 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into 500 mL of cold water and extract with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and wash with 10% aqueous sodium hydroxide (2 x 50 mL) followed by water (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation.

Expected Yield and Properties:

| Product | Yield (%) | Boiling Point (°C) | Appearance |

| 1-(p-tolylthio)propan-2-one | ~85-90 | 110-112 °C at 4 mmHg | Colorless to pale yellow oil |

Protocol 2: Synthesis of this compound via Cyclization

This protocol describes the intramolecular cyclization of 1-(p-tolylthio)propan-2-one to the final product.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity |

| 1-(p-tolylthio)propan-2-one | 180.27 | 18.0 g |

| Polyphosphoric Acid (PPA) | - | 180 g |

| Ice | - | As needed |

| Diethyl Ether | 74.12 | As needed |

| 10% Sodium Carbonate Solution | - | As needed |

| Anhydrous Sodium Sulfate | 142.04 | As needed |

Procedure:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 180 g of polyphosphoric acid.

-

Heat the polyphosphoric acid to 70-80 °C with stirring.

-

Slowly add 18.0 g of 1-(p-tolylthio)propan-2-one to the hot acid over a period of 30 minutes, maintaining the reaction temperature below 100 °C.

-

After the addition is complete, continue stirring at 95-100 °C for 1 hour.

-

Allow the reaction mixture to cool to approximately 60 °C and then carefully pour it onto a large quantity of crushed ice with vigorous stirring.

-

Extract the aqueous mixture with diethyl ether (3 x 150 mL).

-

Combine the organic extracts and wash sequentially with water, 10% aqueous sodium carbonate solution, and finally with water until the washings are neutral.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product is purified by vacuum distillation.

Expected Yield and Properties:

| Product | Yield (%) | Boiling Point (°C) | Melting Point (°C) | Appearance |

| This compound | ~75-80 | 118-120 °C at 15 mmHg | 43-44 | Colorless solid |

Experimental Workflow

Caption: Workflow for the two-step synthesis of this compound.

Conclusion

The protocols described in these application notes provide a robust and reproducible method for the synthesis of this compound. The starting materials are commercially available and the procedures utilize standard laboratory techniques. This makes the synthesis accessible to a wide range of researchers in both academic and industrial settings. The final product is obtained in good yield and high purity, suitable for further applications in drug discovery and materials science.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

4-Methylthiophenol has a strong, unpleasant odor. Handle with care.

-

Chloroacetone is a lachrymator and is toxic. Avoid inhalation and contact with skin.

-

Polyphosphoric acid is corrosive and will cause severe burns upon contact. Handle with extreme care. The addition of the intermediate to hot PPA and the quenching of the reaction mixture with ice are highly exothermic and should be performed with caution.

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Benzothiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of benzothiophene derivatives utilizing palladium-catalyzed cross-coupling reactions. The methodologies presented are foundational for medicinal chemistry, materials science, and drug development, offering robust and versatile routes to this important heterocyclic scaffold.

Introduction

Benzothiophenes are a critical class of sulfur-containing heterocyclic compounds ubiquitously found in pharmaceuticals, agrochemicals, and organic electronic materials. Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile tools for their synthesis, allowing for the construction of a wide array of substituted benzothiophenes with high efficiency and functional group tolerance. This document outlines key palladium-catalyzed methodologies, including annulation, C-H activation/C-S coupling, Heck, and Suzuki reactions, providing detailed experimental protocols and comparative data to guide researchers in their synthetic endeavors.

Data Presentation: A Comparative Overview of Palladium-Catalyzed Methods

The following tables summarize quantitative data from key palladium-catalyzed reactions for the synthesis of benzothiophene derivatives, allowing for easy comparison of different synthetic strategies.

Table 1: Palladium-Catalyzed Annulation of Aryl Sulfides and Alkynes[1]

| Entry | Aryl Sulfide | Alkyne | Product | Yield (%) |

| 1 | Phenyl sulfide | Diphenylacetylene | 2,3-Diphenylbenzothiophene | 85 |

| 2 | 4-Methoxyphenyl sulfide | Diphenylacetylene | 5-Methoxy-2,3-diphenylbenzothiophene | 78 |

| 3 | 4-Chlorophenyl sulfide | 1-Phenyl-1-propyne | 5-Chloro-3-methyl-2-phenylbenzothiophene | 72 |

| 4 | Phenyl sulfide | 1-(Trimethylsilyl)phenylacetylene | 2-Phenyl-3-(trimethylsilyl)benzothiophene | 65 |

| 5 | Naphthyl sulfide | Diphenylacetylene | 2,3-Diphenylnaphtho[2,1-b]thiophene | 88 |

Table 2: Palladium-Catalyzed Intramolecular C-H/C-S Coupling for Dibenzothiophene Synthesis[2][3][4][5]

| Entry | Substrate (Biphenyl Sulfide) | Ligand | Product | Yield (%) |

| 1 | Phenyl biphenyl-2-sulfide | 2,6-Dimethylbenzoic acid | Dibenzothiophene | 82 |

| 2 | 4-Methoxy(biphenyl-2-yl)sulfide | 2,6-Dimethylbenzoic acid | 2-Methoxydibenzothiophene | 75 |

| 3 | 4-Trifluoromethyl(biphenyl-2-yl)sulfide | 2,6-Dimethylbenzoic acid | 2-(Trifluoromethyl)dibenzothiophene | 68 |

| 4 | 3,5-Dimethyl(biphenyl-2-yl)sulfide | 2,6-Dimethylbenzoic acid | 3,5-Dimethyldibenzothiophene | 85 |

| 5 | Naphthyl biphenyl-2-sulfide | 2,6-Dimethylbenzoic acid | Benzo[b]naphtho[2,1-d]thiophene | 79 |

Table 3: Palladium-Catalyzed Direct C-H Arylation (Heck-type) of Benzothiophenes[6][7][8]

| Entry | Benzothiophene | Aryl Halide | Product | Yield (%) |

| 1 | Benzothiophene | 4-Iodoanisole | 3-(4-Methoxyphenyl)benzothiophene | 88 |

| 2 | 2-Methylbenzothiophene | 4-Iodobenzonitrile | 3-(4-Cyanophenyl)-2-methylbenzothiophene | 75 |

| 3 | Benzothiophene | 1-Iodo-4-(trifluoromethyl)benzene | 3-(4-(Trifluoromethyl)phenyl)benzothiophene | 82 |

| 4 | 5-Chlorobenzothiophene | 4-Iodoanisole | 5-Chloro-3-(4-methoxyphenyl)benzothiophene | 70 |

| 5 | Benzothiophene | 3-Iodopyridine | 3-(Pyridin-3-yl)benzothiophene | 65 |

Table 4: Palladium-Catalyzed Suzuki-Miyaura Coupling for 2-Arylbenzothiophene Synthesis[9][10][11][12]

| Entry | Substrate | Arylboronic Acid | Product | Yield (%) |

| 1 | 2-Bromobenzothiophene | Phenylboronic acid | 2-Phenylbenzothiophene | 92 |

| 2 | 2-Bromobenzothiophene | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)benzothiophene | 88 |

| 3 | 2-Bromobenzothiophene | 4-Acetylphenylboronic acid | 2-(4-Acetylphenyl)benzothiophene | 85 |

| 4 | 2-Chlorobenzothiophene | Phenylboronic acid | 2-Phenylbenzothiophene | 78 |

| 5 | 2-Bromobenzothiophene | 3-Thienylboronic acid | 2-(Thiophen-3-yl)benzothiophene | 80 |

Experimental Protocols

Protocol 1: General Procedure for the Palladium-Catalyzed Annulation of Aryl Sulfides with Alkynes[1]

-

Materials:

-

Aryl sulfide (1.0 equiv)

-

Alkyne (1.2 equiv)

-

Pd(OAc)₂ (5 mol%)

-

PPh₃ (10 mol%)

-

DBU (1.5 equiv)

-

Anhydrous DMF

-

-

Procedure:

-

To an oven-dried Schlenk tube, add Pd(OAc)₂, PPh₃, and the aryl sulfide.

-

Evacuate and backfill the tube with argon (repeat three times).

-

Add anhydrous DMF, the alkyne, and DBU via syringe.

-

Seal the tube and heat the reaction mixture at 130 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Protocol 2: General Procedure for the Palladium-Catalyzed Intramolecular C-H/C-S Coupling[2][3][4][5]

-

Materials:

-

Biphenyl sulfide substrate (1.0 equiv)

-

Pd(OAc)₂ (15 mol%)

-

2,6-Dimethylbenzoic acid (45 mol%)

-

Anhydrous toluene

-

-

Procedure:

-

In a glovebox, charge a screw-capped vial with the biphenyl sulfide substrate, Pd(OAc)₂, and 2,6-dimethylbenzoic acid.

-

Add anhydrous toluene to the vial.

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture in a preheated oil bath at 130 °C for 18 hours.

-

After cooling to room temperature, dilute the mixture with dichloromethane.

-

Filter the mixture through a pad of Celite, washing with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel.

-

Protocol 3: General Procedure for the Palladium-Catalyzed Direct C-H Arylation (Heck-type)[6][8]

-

Materials:

-

Benzothiophene derivative (3.0 equiv)

-

Aryl iodide (1.0 equiv)

-

Pd(OAc)₂ (5 mol%)

-

P(p-C₆H₄OMe)₃ (10 mol%)

-

Ag₂CO₃ (0.5 equiv)

-

HFIP (1,1,1,3,3,3-hexafluoro-2-propanol)

-

-

Procedure:

-

To a vial, add Pd(OAc)₂, P(p-C₆H₄OMe)₃, and Ag₂CO₃.

-

Add the benzothiophene derivative, followed by the aryl iodide.

-

Add HFIP as the solvent.

-

Stir the reaction mixture at room temperature (or up to 50 °C) for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, dilute with ethyl acetate and filter through a short plug of silica gel.

-

Concentrate the filtrate and purify the crude product by column chromatography.

-

Protocol 4: General Procedure for the Palladium-Catalyzed Suzuki-Miyaura Coupling[9][10][11][12]

-

Materials:

-

2-Halobenzothiophene (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Pd(PPh₃)₄ (3-5 mol%)

-

K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

-

Solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O)

-

-

Procedure:

-

To a round-bottom flask, add the 2-halobenzothiophene, arylboronic acid, and base.

-

Add the solvent system and degas the mixture by bubbling argon through it for 15-20 minutes.

-

Add the palladium catalyst under a positive pressure of argon.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (as monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Remove the solvent in vacuo and purify the residue by column chromatography or recrystallization.

-

Visualizations: Mechanisms and Workflows

The following diagrams illustrate the catalytic cycles and experimental workflows for the described synthetic methods.

Applications of 2,5-Dimethyl-1-benzothiophene in Organic Synthesis: A Detailed Guide for Researchers

For researchers, scientists, and professionals in drug development, 2,5-Dimethyl-1-benzothiophene serves as a valuable scaffold in the synthesis of complex organic molecules. Its inherent reactivity, particularly at the 3-position of the thiophene ring, allows for a variety of functionalization reactions, paving the way for the creation of novel compounds with potential applications in medicinal chemistry and materials science.

This document provides an overview of key synthetic applications of this compound, complete with detailed experimental protocols for representative transformations and quantitative data to facilitate reproducibility and further investigation.

Key Synthetic Applications

The primary applications of this compound in organic synthesis revolve around the functionalization of its heterocyclic core. The electron-rich nature of the benzothiophene ring system directs electrophilic substitution preferentially to the 3-position. This reactivity is harnessed to introduce a variety of functional groups, thereby expanding the molecular diversity accessible from this starting material.

Electrophilic Acylation: Introduction of Carbonyl Functionality

A cornerstone of benzothiophene chemistry is the Friedel-Crafts acylation, which allows for the introduction of acyl groups at the C3 position. This reaction is pivotal for the synthesis of ketones that can serve as intermediates for more complex molecules, including analogues of pharmaceutical compounds like raloxifene, a selective estrogen receptor modulator. The acylation is typically carried out using an acylating agent in the presence of a Lewis acid catalyst.

Vilsmeier-Haack Formylation: Synthesis of 3-Formyl Derivatives

The Vilsmeier-Haack reaction provides an efficient method for the introduction of a formyl group onto the benzothiophene nucleus, yielding this compound-3-carbaldehyde. This aldehyde is a versatile intermediate that can undergo a wide range of subsequent transformations, including oxidation to the corresponding carboxylic acid, reductive amination to form amines, and various condensation reactions to build more complex heterocyclic systems.

Data Presentation

The following table summarizes quantitative data for the key synthetic transformations described in this document.

| Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |

| Vilsmeier-Haack Formylation | This compound | This compound-3-carbaldehyde | Phosphorus oxychloride, Dimethylformamide, 1,2-dichloroethane, 0 °C to 80 °C | ~90% |

| Oxidation of Aldehyde | This compound-3-carbaldehyde | This compound-3-carboxylic acid | Sodium dihydrogen phosphate, 30% Hydrogen peroxide, Acetonitrile/Water, Room Temperature | High |

Experimental Protocols

Protocol 1: Synthesis of this compound-3-carbaldehyde (Vilsmeier-Haack Reaction)

This protocol describes the formylation of this compound at the 3-position using phosphorus oxychloride and dimethylformamide.

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

1,2-Dichloroethane (DCE)

-

Ice bath

-

Sodium acetate solution (saturated)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool dimethylformamide (3 equivalents) in 1,2-dichloroethane to 0 °C using an ice bath.

-

Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF solution while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Dissolve this compound (1 equivalent) in 1,2-dichloroethane and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80 °C and stir for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

-

Neutralize the mixture by the slow addition of a saturated sodium acetate solution until the pH is approximately 7.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound-3-carbaldehyde.

Protocol 2: Synthesis of this compound-3-carboxylic acid

This protocol details the oxidation of the 3-formyl group to a carboxylic acid.

Materials:

-

This compound-3-carbaldehyde

-

Sodium dihydrogen phosphate (NaH₂PO₄)

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

-

Acetonitrile

-

Water

-

1N Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

Dissolve this compound-3-carbaldehyde (1 equivalent) in acetonitrile in a round-bottom flask.

-

Prepare a solution of sodium dihydrogen phosphate (catalytic amount) in water and add it to the flask.

-

Add 30% aqueous hydrogen peroxide (1.5 equivalents) dropwise to the reaction mixture at room temperature.

-

Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC.

-

After the reaction is complete, make the solution alkaline by adding 1N aqueous sodium hydroxide solution.

-

Wash the aqueous layer with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer with 1N hydrochloric acid until a precipitate forms.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield this compound-3-carboxylic acid as a solid.

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathways described.

Caption: Vilsmeier-Haack formylation of this compound.

Caption: Oxidation of the 3-formyl group to a carboxylic acid.

These application notes and protocols provide a foundational understanding of the synthetic utility of this compound. The described transformations open avenues for the synthesis of a diverse range of derivatives for further investigation in drug discovery and materials science. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic goals.

Application Notes and Protocols: Benzothiophene Derivatives in Materials Science